2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid
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Overview
Description
2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluorophenyl group attached to a hydrazinylidene moiety, which is further connected to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the target compound. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of substituted phenylpropanoic acids.
Scientific Research Applications
2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Difluorophenyl)hydrazinylidene]acetic acid
- 2-[(3,4-Difluorophenyl)hydrazinylidene]butanoic acid
- 2-[(3,4-Difluorophenyl)hydrazinylidene]pentanoic acid
Uniqueness
Compared to similar compounds, 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)hydrazinylidene]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2/c1-5(9(14)15)12-13-6-2-3-7(10)8(11)4-6/h2-4,13H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTGHCMWOIFMAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=C(C=C1)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743514 |
Source
|
Record name | 2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245652-55-4 |
Source
|
Record name | 2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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